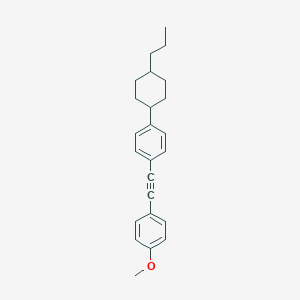

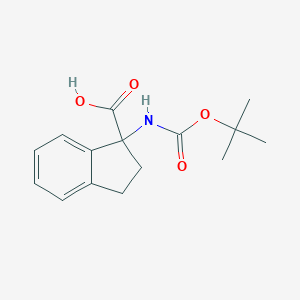

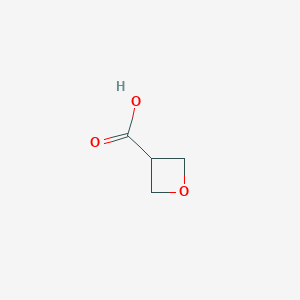

1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl amino acids and their derivatives involves various strategies to introduce the Boc group and build the desired molecular framework. For example, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, significantly shortening known literature procedures for synthesizing these unnatural amino acids. With adjustments in reaction conditions, either pure cis or trans acids can be obtained, showcasing the versatility in synthesizing Boc-protected compounds (Bakonyi et al., 2013).

Molecular Structure Analysis

The molecular structure and conformation of Boc-protected amino acids can be complex. For instance, the crystal structure of a derivative of 1-aminocyclopropanecarboxylic acid revealed a Z-configuration of the cyclopropane ring, highlighting the intricate structural features that can influence the chemical behavior and reactivity of these compounds (Cetina et al., 2003).

Chemical Reactions and Properties

Boc-protected amino acids undergo various chemical reactions, reflecting their utility in synthetic chemistry. The stability studies of tert-butoxycarbonyl-aminomethylphenoxyacetic acid, for instance, demonstrated its suitability as a handle in the solid-phase synthesis of peptide alpha-carboxamides, resisting acidolysis and allowing for efficient peptide bond formation (Gaehde & Matsueda, 1981).

Wissenschaftliche Forschungsanwendungen

Application in Dipeptide Synthesis

- Scientific Field: Organic Chemistry

- Summary of the Application: tert-Butyloxycarbonyl-protected amino acids are used in the synthesis of dipeptides . These protected amino acids are used as starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods of Application: A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base .

- Results or Outcomes: The dipeptides were obtained in satisfactory yields in 15 minutes .

Deprotection of tert-butoxycarbonyl (Boc) Amino Acids and Peptides

- Scientific Field: Organic Chemistry

- Summary of the Application: The deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid .

- Methods of Application: A method for high temperature Boc deprotection of amino acid and peptides in a phosphonium ionic liquid is described . The ionic liquid had low viscosity, high thermal stability and demonstrated a catalytic effect .

Synthesis of Racemic 2-

- Scientific Field: Organic Chemistry

- Summary of the Application: Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial and antibacterial properties, human antifungal agents, anticancer agents, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51) and in agricultural science as potent fungicides, herbicides and insecticides .

- Methods of Application: The synthesis of these compounds involves the use of tert-butoxycarbonyl-protected amino acids .

- Results or Outcomes: The resulting compounds have shown a wide range of biological activities .

Convenient Preparation of t-Butyl Nα-Protected Amino Acid Esters

- Scientific Field: Organic Chemistry

- Summary of the Application: The method developed is suitable for the preparation of non-standard protected amino acid derivatives that find application in peptide chemical synthesis and protein modification .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve chemical reactions under controlled conditions .

- Results or Outcomes: The outcomes include the successful preparation of non-standard protected amino acid derivatives .

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino

- Scientific Field: Biochemistry

- Summary of the Application: This involves the synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino .

- Methods of Application: The specific methods of application are not detailed in the source, but typically involve peptide synthesis procedures .

- Results or Outcomes: The outcomes include the successful synthesis of peptides .

Safety And Hazards

Zukünftige Richtungen

The use of Boc-protected amino acids and their derivatives in the synthesis of peptides and other organic compounds continues to be a topic of research. Future directions may include the development of more efficient methods for the installation and removal of the Boc group, as well as the exploration of new applications for Boc-protected compounds .

Eigenschaften

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCCJRDJRMVGLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369786 |

Source

|

| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid | |

CAS RN |

214139-26-1 |

Source

|

| Record name | 1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

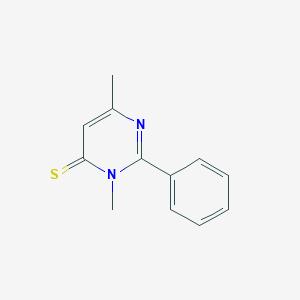

![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)

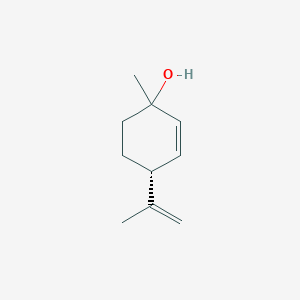

![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)